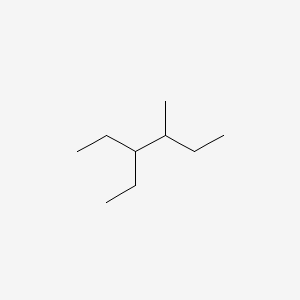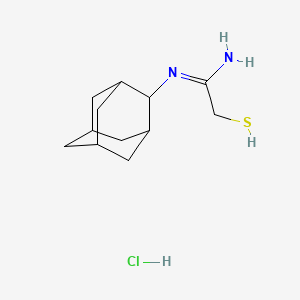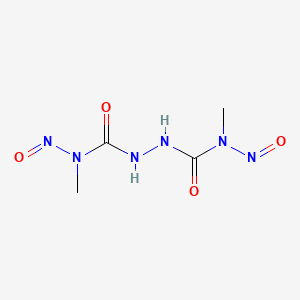
Biurea, 1,6-dimethyl-1,6-dinitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biurea, 1,6-dimethyl-1,6-dinitroso- is a chemical compound with the molecular formula C₄H₈N₆O₄ and a molecular weight of 204.1441 g/mol . It is also known by several other names, including N,N′-Dimethyl-N,N′-dinitroso-1,2-hydrazinedicarboxamide . This compound is characterized by the presence of nitroso groups and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of Biurea, 1,6-dimethyl-1,6-dinitroso- typically involves the reaction of dimethylhydrazine with nitrosating agents under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Biurea, 1,6-dimethyl-1,6-dinitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biurea, 1,6-dimethyl-1,6-dinitroso- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical tool.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of Biurea, 1,6-dimethyl-1,6-dinitroso- involves its interaction with molecular targets in biological systems. The nitroso groups can participate in redox reactions, affecting cellular pathways and molecular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Biurea, 1,6-dimethyl-1,6-dinitroso- can be compared with other similar compounds, such as:
N,N′-Dimethyl-N,N′-dinitroso-1,2-hydrazinedicarboxamide: Similar in structure but may have different reactivity and applications.
Hydrazodicarboxylic acid bis (methylnitrosamide): Another related compound with distinct properties and uses.
The uniqueness of Biurea, 1,6-dimethyl-1,6-dinitroso- lies in its specific chemical structure and the presence of nitroso groups, which confer unique reactivity and applications.
Properties
CAS No. |
3844-60-8 |
|---|---|
Molecular Formula |
C4H8N6O4 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
1-methyl-3-[[methyl(nitroso)carbamoyl]amino]-1-nitrosourea |
InChI |
InChI=1S/C4H8N6O4/c1-9(7-13)3(11)5-6-4(12)10(2)8-14/h1-2H3,(H,5,11)(H,6,12) |
InChI Key |
VWCDVSANFVCUOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NNC(=O)N(C)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



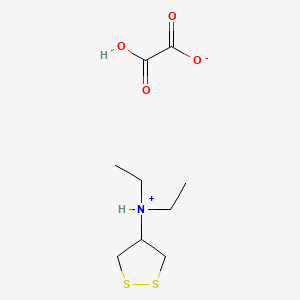
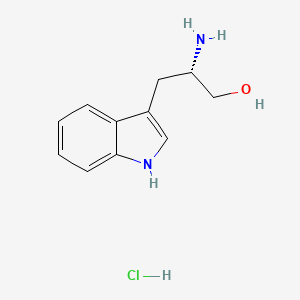
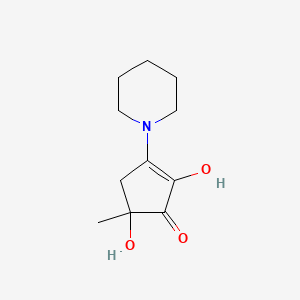
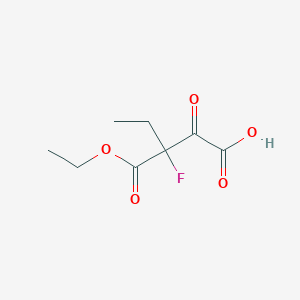
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

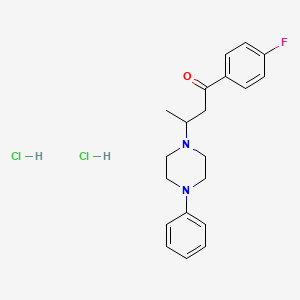

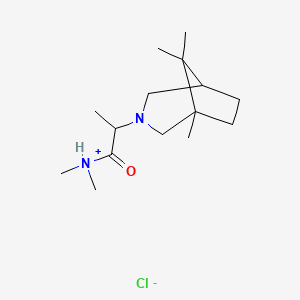
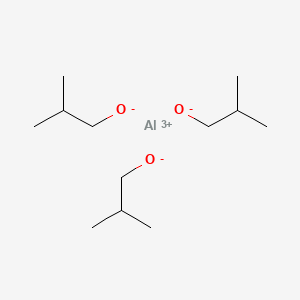
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
